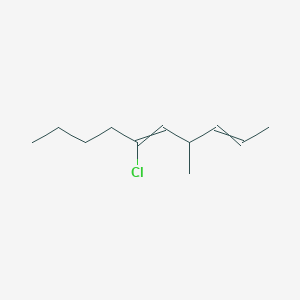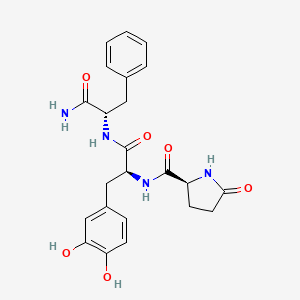![molecular formula C14H14N2OS B14465914 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one CAS No. 66913-20-0](/img/structure/B14465914.png)
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiophene-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(furan-2-yl)ethan-1-one
- (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(pyridin-2-yl)ethan-1-one
Uniqueness
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
66913-20-0 |
|---|---|
Molekularformel |
C14H14N2OS |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]imino-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C14H14N2OS/c1-16(2)12-7-5-11(6-8-12)15-10-13(17)14-4-3-9-18-14/h3-10H,1-2H3 |
InChI-Schlüssel |
OYGIHTGKGHJXIL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
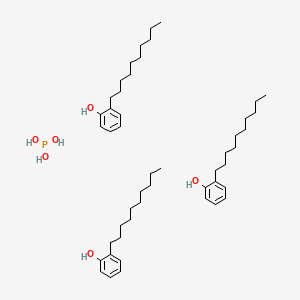


![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
phosphanium bromide](/img/structure/B14465858.png)

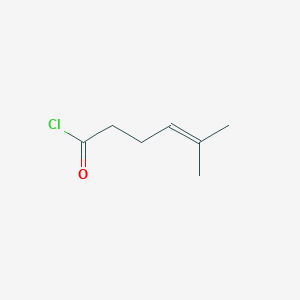
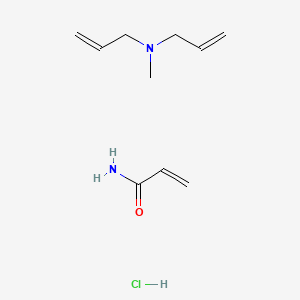
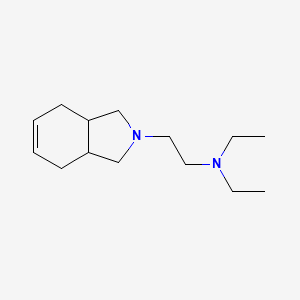
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
